N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzyl groups, as well as a thioacetamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Thioacetamide Linkage Formation: The resulting intermediate is reacted with 2,4-difluoroaniline and chloroacetyl chloride to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms on the phenyl and benzyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Evaluated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide: Lacks the fluorobenzyl group, which may affect its biological activity.
N-(2,4-difluorophenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the fluorine atom on the benzyl group, potentially altering its reactivity.
Uniqueness
N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of multiple fluorine atoms, which can enhance its metabolic stability and binding affinity to molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c24-16-5-3-4-15(10-16)12-28-13-22(18-6-1-2-7-21(18)28)30-14-23(29)27-20-9-8-17(25)11-19(20)26/h1-11,13H,12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVLCVCFYWTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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